molecular formula C11H19N3O2 B13534299 Methyl 2-amino-2-methyl-5-(3-methyl-1h-pyrazol-1-yl)pentanoate

Methyl 2-amino-2-methyl-5-(3-methyl-1h-pyrazol-1-yl)pentanoate

Katalognummer: B13534299
Molekulargewicht: 225.29 g/mol
InChI-Schlüssel: JWEPPCSZSIYQOI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-amino-2-methyl-5-(3-methyl-1h-pyrazol-1-yl)pentanoate: is a synthetic organic compound characterized by its unique structure, which includes a pyrazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-amino-2-methyl-5-(3-methyl-1h-pyrazol-1-yl)pentanoate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of pyrazole derivatives and amino acids as starting materials. The reaction is often carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Purification steps, such as crystallization or chromatography, are employed to obtain the final product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions: Methyl 2-amino-2-methyl-5-(3-methyl-1h-pyrazol-1-yl)pentanoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

Methyl 2-amino-2-methyl-5-(3-methyl-1h-pyrazol-1-yl)pentanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Methyl 2-amino-2-methyl-5-(3-methyl-1h-pyrazol-1-yl)pentanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

  • Methyl 2-amino-3-(7-methyl-1H-indazol-5-yl)propanoate
  • Methyl 2-amino-3-(7-methyl-1H-indazol-5-yl)propanoate dihydrochloride
  • Methyl 2-amino-3-(7-methyl-1H-indazol-5-yl)propanoate hydrochloride

Uniqueness: Methyl 2-amino-2-methyl-5-(3-methyl-1h-pyrazol-1-yl)pentanoate is unique due to its specific structure, which includes a pyrazole ring. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity .

Eigenschaften

Molekularformel

C11H19N3O2

Molekulargewicht

225.29 g/mol

IUPAC-Name

methyl 2-amino-2-methyl-5-(3-methylpyrazol-1-yl)pentanoate

InChI

InChI=1S/C11H19N3O2/c1-9-5-8-14(13-9)7-4-6-11(2,12)10(15)16-3/h5,8H,4,6-7,12H2,1-3H3

InChI-Schlüssel

JWEPPCSZSIYQOI-UHFFFAOYSA-N

Kanonische SMILES

CC1=NN(C=C1)CCCC(C)(C(=O)OC)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.